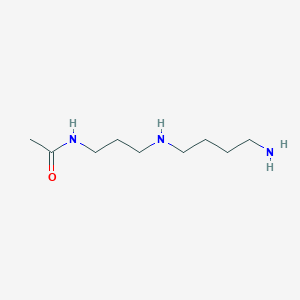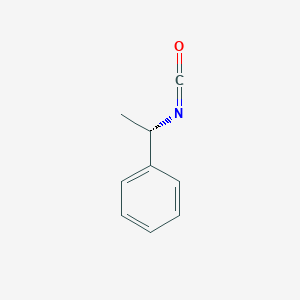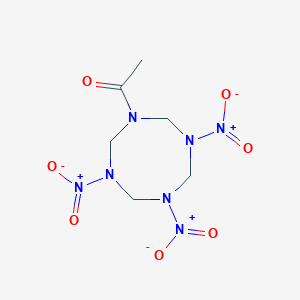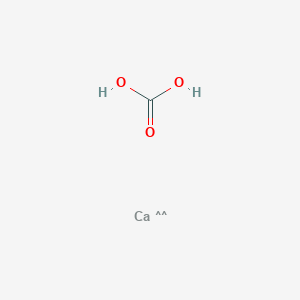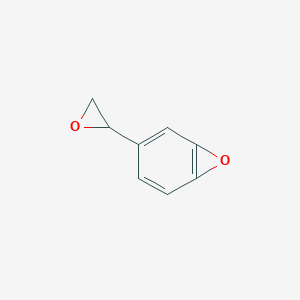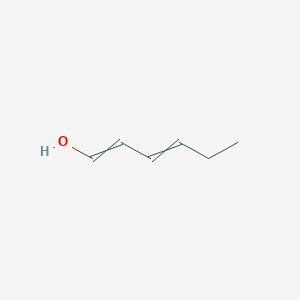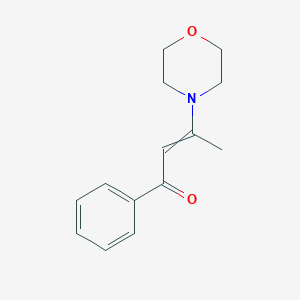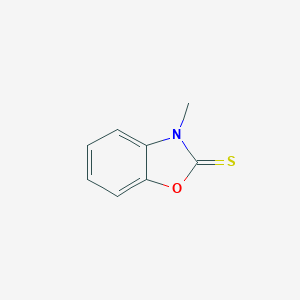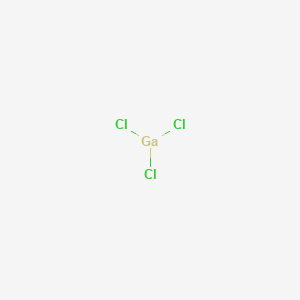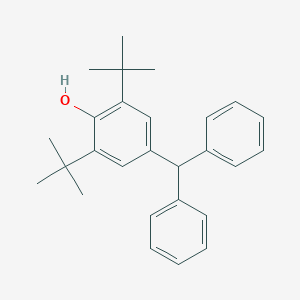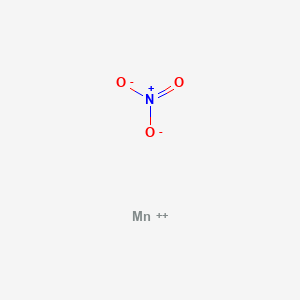
Tetrakis(2,2-dimethylpropyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2,2-dimethylpropyl)plumbane, commonly known as TDP, is a chemical compound that has been extensively used in scientific research. It is a lead-based compound that is used in various applications ranging from catalysis to the synthesis of new materials. TDP has gained significant attention due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of TDP is not well understood. However, it is believed that TDP acts as a Lewis acid catalyst, facilitating the formation of new chemical bonds in various reactions. TDP has been shown to be an effective catalyst in various reactions such as the synthesis of polyesters and the polymerization of lactide.
Efectos Bioquímicos Y Fisiológicos
TDP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TDP is not toxic to cells and does not cause significant cell death. TDP has also been shown to be biocompatible and can be used in various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. TDP is also an effective catalyst in various reactions, making it an ideal candidate for catalytic studies. However, TDP has some limitations. It is a lead-based compound, which raises concerns about its toxicity and environmental impact. TDP is also relatively expensive, which limits its use in some research applications.
Direcciones Futuras
There are several future directions for research involving TDP. One potential application is in the synthesis of new materials such as metal-organic frameworks and polymers. TDP can also be used in the development of new catalytic reactions and in the study of reaction mechanisms. Further research is needed to fully understand the biochemical and physiological effects of TDP and to explore its potential applications in biomedicine. Additionally, research is needed to develop more eco-friendly and cost-effective methods for the synthesis of TDP.
Métodos De Síntesis
The synthesis of TDP involves the reaction between lead acetate and 2,2-dimethylpropylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere of nitrogen or argon gas. The resulting product is a white crystalline powder that is soluble in organic solvents such as toluene and hexane.
Aplicaciones Científicas De Investigación
TDP has been extensively used in scientific research due to its unique properties. It is a highly stable compound that can withstand high temperatures and pressures, making it an ideal candidate for catalytic reactions. TDP has been used in the synthesis of various materials such as polymers, ceramics, and metal-organic frameworks.
Propiedades
Número CAS |
13406-13-8 |
|---|---|
Nombre del producto |
Tetrakis(2,2-dimethylpropyl)plumbane |
Fórmula molecular |
C20H44Pb |
Peso molecular |
492 g/mol |
Nombre IUPAC |
tetrakis(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/4C5H11.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
Clave InChI |
OOIWEUIPKCAUQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
SMILES canónico |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



